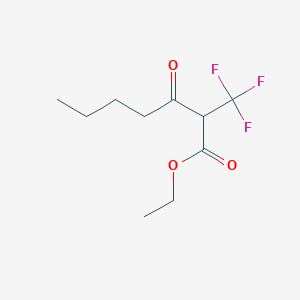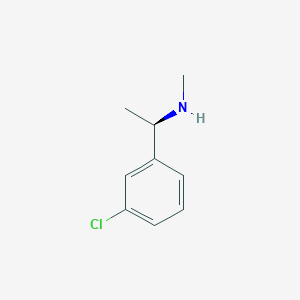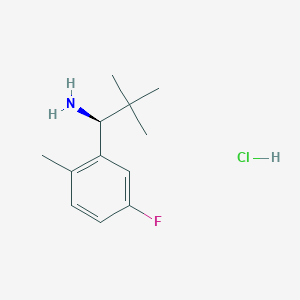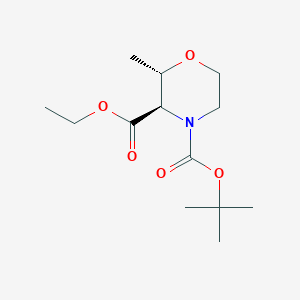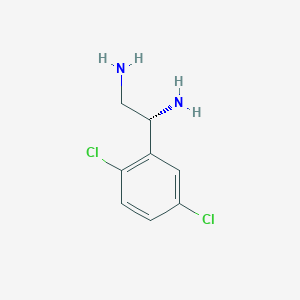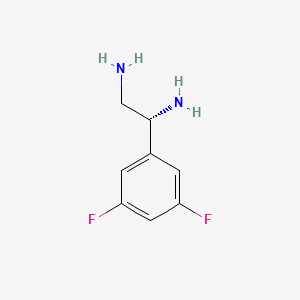
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic asymmetric synthesis are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity and specificity, while the ethane-1,2-diamine backbone facilitates interactions with active sites. These interactions can modulate biological pathways, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine
- (1R)-1-(2,5-Difluorophenyl)ethane-1,2-diamine
- (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable compound in drug development.
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
QBHAAQKLCKGPML-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


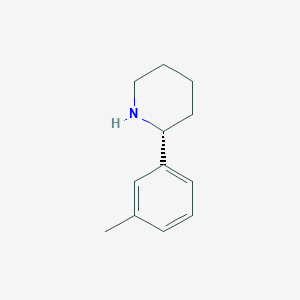

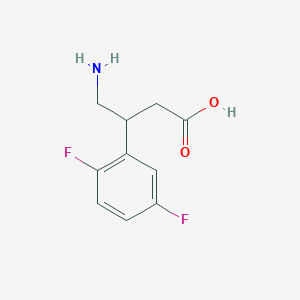
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
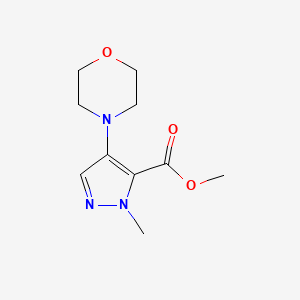
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
